2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide
Description
This compound is a quinoline-based derivative featuring a benzenesulfonyl group at position 3, dimethoxy substituents at positions 6 and 7, and an N-phenylacetamide moiety at position 1 of the dihydroquinolin-4-one scaffold. Its molecular formula is C₂₆H₂₄N₂O₆S, with a molecular weight of 492.55 g/mol . Key physicochemical properties include:
- logP: 3.589 (indicating moderate lipophilicity)
- Water solubility (LogSw): -3.96 (poor aqueous solubility, typical for lipophilic small molecules)
The compound is utilized in drug discovery screening libraries, particularly for targeting protein-protein interactions (PPIs) and chemokine receptors . Its structural complexity and sulfonyl group contribute to unique binding interactions, though specific biological activity data remain under investigation.
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-32-21-13-19-20(14-22(21)33-2)27(16-24(28)26-17-9-5-3-6-10-17)15-23(25(19)29)34(30,31)18-11-7-4-8-12-18/h3-15H,16H2,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFSFMCTRRTWKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide typically involves multiple steps. One common route starts with the preparation of the quinoline core, followed by the introduction of the benzenesulfonyl group and the dimethoxy substituents. The final step involves the acylation of the quinoline derivative with N-phenylacetamide.
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Benzenesulfonyl Group: The benzenesulfonyl group can be introduced via sulfonylation using benzenesulfonyl chloride in the presence of a base such as pyridine.
Dimethoxy Substitution: The dimethoxy groups can be introduced through methylation reactions using dimethyl sulfate or methyl iodide in the presence of a base.
Acylation with N-phenylacetamide: The final step involves the acylation of the quinoline derivative with N-phenylacetamide using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium on carbon (for hydrogenation reactions), DMAP (for acylation reactions).
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Analogs and Modifications
The compound belongs to a class of N-phenylacetamide-functionalized quinolines. Key analogs include:
2-[3-(Benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide (C655-0400)
- Molecular formula : C₂₇H₂₆N₂O₆S
- Key difference : Replacement of the N-phenyl group with N-(3-methylphenyl) .
- The substitution alters steric and electronic interactions at the acetamide terminus, which may influence target selectivity .
2-[3-(4-Chlorobenzoyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide (BA98968)
- Molecular formula : C₂₇H₂₃ClN₂O₆
- Key differences :
- Benzenesulfonyl → 4-chlorobenzoyl : The sulfonyl group (electron-withdrawing) is replaced by a carbonyl group (moderately electron-withdrawing), reducing polarity.
- N-phenyl → N-(4-methoxyphenyl) : The methoxy group introduces hydrogen-bonding capacity.
- Chlorine substitution may enhance halogen bonding with targets .
Physicochemical and Pharmacokinetic Properties
Key observations :
- Lipophilicity : The target compound and C655-0400 exhibit higher logP values than BA98968, likely due to the sulfonyl group’s polarity versus BA98968’s chloro/methoxy balance.
- Solubility : All analogs show poor aqueous solubility, necessitating formulation optimization for in vivo studies.
Biological Activity
2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide is a synthetic compound with a complex structure that includes a quinoline core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of human neutrophil elastase (hNE), which plays a critical role in inflammatory processes.
The primary biological activity of this compound is attributed to its role as a competitive inhibitor of hNE. By inhibiting this enzyme, the compound can modulate proteolytic pathways that are crucial for immune responses and inflammation. This inhibition can lead to reduced protein degradation, which may have therapeutic implications in conditions characterized by excessive inflammation or tissue damage.
Biological Activity and Research Findings
Recent studies have investigated the biological activities of this compound in various contexts:
- Enzyme Inhibition : The compound's ability to inhibit hNE has been quantitatively assessed, demonstrating significant inhibitory effects. For instance, it was found that at certain concentrations, the compound effectively reduces hNE activity, which is linked to inflammatory diseases such as chronic obstructive pulmonary disease (COPD) and asthma.
- Anticancer Potential : Preliminary research indicates that this compound may possess anticancer properties. It has been evaluated for its effects on cancer cell lines, showing promise in inhibiting cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antibacterial Activity : Although primarily focused on enzyme inhibition, some studies have explored the antibacterial properties of related compounds with similar structures. These investigations suggest that modifications in the chemical structure can enhance antibacterial efficacy against various pathogens.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals insights into structure-activity relationships (SAR). The following table summarizes key characteristics of this compound and related compounds:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Inflammatory Disease Models : In animal models of inflammation, treatment with the compound resulted in decreased markers of inflammation and improved clinical outcomes compared to control groups.
- Cancer Cell Lines : In vitro studies using various cancer cell lines demonstrated that the compound induces cytotoxicity at nanomolar concentrations, suggesting its potential as a lead candidate for further development in oncology.
- Antimicrobial Studies : Related compounds have shown effective antimicrobial activity against strains such as Xanthomonas oryzae, indicating that modifications to the sulfonamide group could enhance efficacy against bacterial infections.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
